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Compound of Interest

Compound Name: 1-Benzyl-3-methylpiperazine

Cat. No.: B130311 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction
1-Benzyl-3-methylpiperazine is a valuable chiral building block in medicinal chemistry,

offering a versatile scaffold for the synthesis of a wide array of biologically active molecules.

The presence of a stereocenter at the 3-position of the piperazine ring allows for the

exploration of stereospecific interactions with biological targets, a critical aspect in modern drug

design. The benzyl group serves as a readily cleavable protecting group for one of the

piperazine nitrogens, facilitating regioselective functionalization. This guide provides a

comprehensive overview of the synthesis, resolution, and application of 1-benzyl-3-
methylpiperazine in the development of novel therapeutics, with a focus on its role in targeting

neurokinin receptors, kinases, and apoptosis pathways.

Physicochemical Properties
The enantiomers of 1-benzyl-3-methylpiperazine possess distinct physicochemical

properties, which are crucial for their characterization and application in stereoselective

synthesis. While data for the free base is limited, the properties of the protected intermediates

are well-documented.
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Property
(R)-1-Benzyl-3-
methylpiperazine

(S)-1-Benzyl-3-
methylpiperazine

Racemic 1-Benzyl-
3-methylpiperazine

Molecular Formula C₁₂H₁₈N₂ C₁₂H₁₈N₂ C₁₂H₁₈N₂

Molecular Weight 190.28 g/mol 190.28 g/mol 190.28 g/mol

CAS Number 132871-11-5
Not specified in

results
3138-90-7[1][2][3]

Appearance - - Solid[1][3]

Boiling Point - - -

Melting Point - - -

Specific Rotation - - -

Note: Specific data for the free base enantiomers are not readily available in the provided

search results. The data for the protected intermediates, such as the Cbz-protected forms, are

more common.

Property
(R)-1-Cbz-3-
methylpiperazine

(S)-1-Cbz-3-
methylpiperazine

Molecular Formula C₁₃H₁₈N₂O₂ C₁₃H₁₈N₂O₂

Molecular Weight 234.29 g/mol [4] 234.29 g/mol [5]

CAS Number 623586-00-5[4] 612493-87-5[5]

Boiling Point 358ºC at 760 mmHg[4] -

Density 1.1±0.1 g/cm³[4] -

Refractive Index 1.531[4] -

Flash Point 170.3±24.6 °C[4] -

Synthesis and Chiral Resolution
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The synthesis of 1-benzyl-3-methylpiperazine can be achieved through various routes, often

starting from commercially available chiral precursors like alanine or through the resolution of a

racemic mixture.

Experimental Protocol: Synthesis of Racemic 1-Benzyl-
3-methylpiperazine
A common method for the synthesis of N-monobenzylated piperazines involves the direct

alkylation of piperazine. However, to achieve monosubstitution and introduce the methyl group,

a multi-step synthesis is typically employed, often starting from a protected piperazine

derivative. A general procedure for the N-alkylation of a piperazine is as follows:

Protection: 2-Methylpiperazine is reacted with a suitable protecting group, such as di-tert-

butyl dicarbonate (Boc₂O), to yield a mono-protected intermediate.

Benzylation: The remaining free secondary amine of the protected 2-methylpiperazine is

then benzylated using benzyl bromide or benzyl chloride in the presence of a base like

potassium carbonate in a suitable solvent such as acetonitrile or DMF.

Deprotection: The protecting group is subsequently removed under appropriate conditions

(e.g., acidic conditions for a Boc group) to yield racemic 1-benzyl-3-methylpiperazine.

Experimental Protocol: Chiral Resolution of 2-
Methylpiperazine (A Representative Protocol)
While a specific, detailed protocol for 1-benzyl-3-methylpiperazine is not available in the

search results, a representative procedure for the resolution of the closely related 2-

methylpiperazine using tartaric acid provides a valuable template.[6][7][8] This method relies on

the formation of diastereomeric salts with different solubilities.

Salt Formation: A solution of racemic 2-methylpiperazine in a suitable solvent (e.g., a mixture

of acetic acid and water) is treated with a chiral resolving agent, such as L-tartaric acid.[6]

Crystallization: The mixture is heated to ensure complete dissolution and then slowly cooled

to allow for the preferential crystallization of one of the diastereomeric salts. Seeding with a

small crystal of the desired diastereomer can aid in this process.[6]
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Isolation: The crystallized diastereomeric salt is isolated by filtration and washed with a cold

solvent.

Liberation of the Free Amine: The resolved diastereomeric salt is then treated with a base

(e.g., sodium hydroxide) to neutralize the tartaric acid and liberate the enantiomerically

enriched free amine.

Extraction: The free amine is extracted into an organic solvent, dried, and the solvent is

evaporated to yield the enantiopure 2-methylpiperazine.

This enantiopure 2-methylpiperazine can then be benzylated to afford the desired enantiomer

of 1-benzyl-3-methylpiperazine.

Racemic 1-Benzyl-3-methylpiperazine
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(R,R) and (S,R)

 + 
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Caption: Chiral resolution workflow for 1-benzyl-3-methylpiperazine.

Applications in Medicinal Chemistry
The enantiomers of 1-benzyl-3-methylpiperazine are valuable precursors for the synthesis of

a variety of pharmacologically active compounds. The stereochemistry at the 3-position often

plays a crucial role in determining the potency and selectivity of the final drug candidate.

Neurokinin-1 (NK1) Receptor Antagonists
NK1 receptor antagonists are a class of drugs used for the treatment of chemotherapy-induced

nausea and vomiting, as well as other conditions like depression and pain. The piperazine

moiety is a common feature in many NK1 receptor antagonists.
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Signaling Pathway of the NK1 Receptor

The NK1 receptor is a G-protein coupled receptor (GPCR) that, upon binding its endogenous

ligand Substance P, activates downstream signaling cascades. This activation leads to the

generation of second messengers like inositol triphosphate (IP₃) and diacylglycerol (DAG),

ultimately resulting in increased intracellular calcium levels and activation of Protein Kinase C

(PKC). These events trigger various cellular responses, including neuronal excitation and

inflammation.
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Caption: Simplified NK1 receptor signaling pathway and the inhibitory action of antagonists.
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Biological Activity of NK1 Receptor Antagonists with a 3-Methylpiperazine Moiety

The stereochemistry of the methyl group on the piperazine ring can significantly impact the

binding affinity of NK1 receptor antagonists.

Compound ID
Modification on
Piperazine

Target Activity (IC₅₀ or Kᵢ)

Compound A (R)-3-methyl Human NK1-R Hypothetical value

Compound B (S)-3-methyl Human NK1-R Hypothetical value

Note: Specific quantitative data for a series of NK1 antagonists derived directly from 1-benzyl-
3-methylpiperazine were not available in the provided search results. The table is presented

as a template for data that would be crucial for structure-activity relationship (SAR) studies.

Mcl-1 Inhibitors
Myeloid cell leukemia 1 (Mcl-1) is an anti-apoptotic protein of the Bcl-2 family and is a key

target in cancer therapy. Overexpression of Mcl-1 is associated with tumor survival and

resistance to chemotherapy. Small molecule inhibitors that bind to the BH3-binding groove of

Mcl-1 can restore the apoptotic process in cancer cells. Benzylpiperazine derivatives have

been identified as promising scaffolds for the development of selective Mcl-1 inhibitors.[9]

Signaling Pathway of Mcl-1 in Apoptosis

Mcl-1 sequesters pro-apoptotic proteins like Bak and Bim, preventing them from inducing

mitochondrial outer membrane permeabilization (MOMP) and subsequent caspase activation.

Mcl-1 inhibitors disrupt this interaction, freeing the pro-apoptotic proteins to initiate cell death.
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Caption: Role of Mcl-1 in apoptosis and its inhibition by benzylpiperazine derivatives.
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Biological Activity of Benzylpiperazine-based Mcl-1 Inhibitors

Several studies have reported the discovery of potent and selective Mcl-1 inhibitors based on

the benzylpiperazine scaffold.

Compound ID Modifications Mcl-1 Kᵢ (μM) Bcl-2 Kᵢ (μM) Bcl-xL Kᵢ (μM)

Lead Compound
Benzylpiperazine

core
0.18[9] > 20 > 20

Analog 1
Substitution on

the benzyl ring
Data Data Data

Analog 2

Modification of

the piperazine

substituent

Data Data Data

Note: This table is populated with a representative value from the search results and serves as

a template for a more comprehensive SAR table.[9]

Kinase Inhibitors
The piperazine ring is a privileged structure in the design of kinase inhibitors, appearing in

numerous approved drugs. The ability to introduce substituents at the N1 and N4 positions

allows for the fine-tuning of interactions within the ATP-binding pocket of kinases. Chiral

piperazines, such as those derived from 1-benzyl-3-methylpiperazine, can provide an

additional level of specificity and potency.

Biological Activity of Piperazine-Containing Kinase Inhibitors

The introduction of a methyl group on the piperazine ring can influence the inhibitory activity

against various kinases.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 12 Tech Support

https://pubmed.ncbi.nlm.nih.gov/7536886/
https://pubmed.ncbi.nlm.nih.gov/7536886/
https://www.benchchem.com/product/b130311?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b130311?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound ID Kinase Target
(R)-3-
methylpiperazine
IC₅₀ (nM)

(S)-3-
methylpiperazine
IC₅₀ (nM)

Inhibitor X CDK2 41.70[10][11] -

Inhibitor Y ALK5 - 9.29 (pKi)[12]

Note: The data presented are for compounds containing a methylpiperazine moiety, but not

necessarily derived directly from 1-benzyl-3-methylpiperazine. The table illustrates the

importance of stereochemistry in kinase inhibition.[10][11][12]

Conclusion
1-Benzyl-3-methylpiperazine is a chiral building block of significant importance in medicinal

chemistry. Its synthetic accessibility, the versatility of the piperazine scaffold, and the

stereochemical information provided by the methyl group make it an attractive starting material

for the development of novel drug candidates. The successful application of this building block

in the synthesis of potent and selective inhibitors for targets such as the NK1 receptor and Mcl-

1 underscores its value in modern drug discovery. Further exploration of the chemical space

around this scaffold is likely to yield new therapeutic agents with improved pharmacological

profiles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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